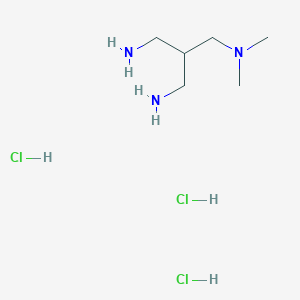

2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride

Description

Properties

IUPAC Name |

2-(aminomethyl)-N',N'-dimethylpropane-1,3-diamine;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H17N3.3ClH/c1-9(2)5-6(3-7)4-8;;;/h6H,3-5,7-8H2,1-2H3;3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWFJVNLOCHXGEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(CN)CN.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H20Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10855689 | |

| Record name | 2-(Aminomethyl)-N~1~,N~1~-dimethylpropane-1,3-diamine--hydrogen chloride (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10855689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936255-80-0 | |

| Record name | 2-(Aminomethyl)-N~1~,N~1~-dimethylpropane-1,3-diamine--hydrogen chloride (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10855689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the essential basic properties of 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride, a key intermediate in pharmaceutical synthesis.[1][2] While specific experimental data for this compound is not extensively published, this document outlines the theoretical framework and detailed experimental protocols necessary for its thorough characterization. We delve into the determination of its acid-base properties (pKa values), solubility profile, and chemical stability. By leveraging established methodologies for polyamines and their hydrochloride salts, this guide empowers researchers to generate reliable data, ensuring the consistent quality and performance of this intermediate in drug development pipelines.

Introduction: Understanding the Core Chemistry

This compound is a polyamine, an organic compound characterized by the presence of multiple amino groups.[3] Polyamines are of significant interest in medicinal chemistry due to their biological activity and their role as versatile building blocks in the synthesis of complex molecules.[3] The subject compound, with its combination of primary and tertiary amine functionalities, presents a unique chemical profile. As a trihydrochloride salt, its basic properties are of paramount importance for its handling, formulation, and reactivity.

This guide will provide a robust framework for the characterization of its fundamental basic properties, focusing on the "why" behind the experimental choices to ensure a deep understanding of the molecule's behavior.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its effective use.

| Property | Value/Information | Source |

| CAS Number | 936255-80-0 | [4][5][6][7] |

| Molecular Formula | C₆H₂₀Cl₃N₃ | [6] |

| Molecular Weight | 240.6 g/mol | [5][6] |

| Appearance | White crystalline solid (inferred from similar compounds) | [3] |

| Chemical Stability | Stable under recommended storage conditions. | [4] |

Acid-Base Properties: The pKa Values

The extent of ionization of a polyamine is a critical factor in its interactions and reactivity.[8][9] The pKa value, the pH at which a functional group is 50% ionized, governs the charge state of the molecule in a given environment.[8][9] For a polyamine like 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine, which has multiple ionizable centers, there will be a distinct pKa value for each amine group.[8][9]

Theoretical Considerations

The basicity of the amine groups in the target molecule will be influenced by their chemical environment. The two primary amines are expected to have similar pKa values, while the tertiary amine's pKa will be distinct. Inductive effects from the alkyl backbone and electrostatic interactions between the protonated amino groups will modulate these values.

Experimental Determination of pKa

Two primary methods are recommended for the accurate determination of the pKa values of polyamines: potentiometric titration and Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9]

This classical method involves monitoring the pH of a solution of the compound as a titrant of known concentration is added.[10][11] The inflection points in the resulting titration curve correspond to the pKa values.[12]

Experimental Protocol: Potentiometric Titration

-

Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water.

-

Titrant: Use a standardized solution of a strong base, such as 0.1 M NaOH.

-

Instrumentation: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0).

-

Titration:

-

Immerse the calibrated pH electrode and a magnetic stir bar into the analyte solution.

-

Add the titrant in small, precise increments (e.g., 0.05-0.1 mL).

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration past the expected equivalence points.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added.

-

The pKa values are determined from the pH at the half-equivalence points.

-

Alternatively, the first and second derivatives of the titration curve can be plotted to more accurately determine the equivalence points.[12]

-

Diagram: Potentiometric Titration Workflow

Caption: Logical relationship in pKa determination via ¹H NMR.

Solubility Profile

The solubility of this compound in various solvents is a critical parameter for its purification, handling, and use in subsequent reaction steps. As an amine hydrochloride salt, it is expected to be soluble in polar protic solvents like water and alcohols, and less soluble in nonpolar organic solvents. [13]

Experimental Determination of Solubility

The isothermal equilibrium method is a reliable technique for determining solubility. [13] Experimental Protocol: Isothermal Equilibrium Solubility

-

Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., water, methanol, ethanol, dichloromethane, acetone).

-

Equilibration: Seal the vials and place them in a constant temperature shaker or water bath (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium. [13]3. Sample Collection and Analysis:

-

Allow the solids to settle.

-

Carefully withdraw a known volume of the supernatant.

-

Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any undissolved solids.

-

Dilute the filtered sample with a suitable solvent.

-

-

Quantification: Analyze the concentration of the compound in the diluted sample using a validated analytical method, such as HPLC or a suitable titration method.

-

Calculation: Calculate the solubility using the determined concentration and the dilution factor. [13]

Solvent Expected Solubility Rationale Water High Polar protic solvent, capable of solvating the ammonium cations and chloride anions. [3] Methanol/Ethanol Moderate to High Polar protic solvents that can also solvate the ionic species. Dichloromethane Low Nonpolar aprotic solvent, poor at solvating ions. Acetone Low to Moderate Polar aprotic solvent, less effective at solvating ions than protic solvents. | Diethyl Ether | Very Low | Nonpolar aprotic solvent. |

Stability Studies

As a drug intermediate, the stability of this compound under various conditions is crucial to ensure its quality and purity over time. [14][15][16][17]Stability studies are designed to evaluate the influence of environmental factors such as temperature, humidity, and light. [17]

Protocol for Stability Assessment

A comprehensive stability study involves long-term and accelerated testing. [14][16] Experimental Protocol: Stability Study

-

Sample Packaging: Place accurately weighed samples of the compound in appropriate containers that mimic the intended storage packaging.

-

Storage Conditions: Store the samples under various conditions as per ICH guidelines:

-

Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH

-

Intermediate: 30 °C ± 2 °C / 65% RH ± 5% RH

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

-

Photostability: Expose samples to a controlled light source.

-

-

Time Points: Pull samples at predetermined time intervals (e.g., 0, 3, 6, 9, 12, 24, and 36 months for long-term studies; 0, 1, 2, 3, and 6 months for accelerated studies).

-

Analytical Testing: Analyze the pulled samples for:

-

Appearance: Visual inspection for any changes in color or physical state.

-

Assay: Quantification of the compound's purity, typically by HPLC.

-

Degradation Products: Identification and quantification of any impurities that may have formed.

-

-

Data Evaluation: Evaluate the data to determine the shelf-life and recommend appropriate storage conditions.

Diagram: Stability Study Decision Tree

Caption: Decision workflow for a pharmaceutical intermediate stability study.

Conclusion

While published data on the basic properties of this compound is limited, this guide provides the necessary theoretical background and detailed experimental protocols for its comprehensive characterization. The determination of its pKa values, solubility profile, and stability are essential for its successful implementation in drug development. By following the methodologies outlined herein, researchers can generate the critical data needed to ensure the quality, safety, and efficacy of this important pharmaceutical intermediate.

References

- Blagbrough, I. S., Metwally, A. A., & Geall, A. J. (2011). Measurement of polyamine pKa values. Methods in Molecular Biology, 720, 493–503.

- Gupta, M., Silva, E., & Svendsen, H. F. (2014). Computational Study of Thermodynamics of Polyamines with Regard to CO2 Capture. Industrial & Engineering Chemistry Research, 53(38), 14813-14823.

- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of Methyl-d3-amine Hydrochloride in Organic Solvents.

- MedChemExpress. (2025). 2-(Aminomethyl)

- Blagbrough, I. S., Metwally, A. A., & Geall, A. J. (2011). Measurement of polyamine pKa values. PubMed.

- PharmaTutor. (n.d.). Stability Studies in Drug Development Process.

- Arborpharmchem. (2024).

- Henni, A., et al. (2020). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Molecules, 25(15), 3483.

- ResearchGate. (n.d.).

- Semantic Scholar. (n.d.). Measurement of polyamine pKa values.

- Netpharmalab. (2025). Stability Studies in Pharmaceuticals.

- CMC Pharma. (2022). The Importance of Stability Studies in Pharmaceuticals.

- Selvita. (n.d.). Stability Studies.

- Bezençon, J., et al. (2014). pKa determination by 1H NMR spectroscopy - an old methodology revisited. Journal of Pharmaceutical and Biomedical Analysis, 93, 147-155.

- McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides.

- Smolecule. (n.d.). 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine hydrochloride.

- TargetMol. (n.d.). This compound.

- protocols.io. (2018).

- FOLIA. (2014). pKa determination by ¹H NMR spectroscopy - an old methodology revisited.

- Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides.

- MDPI. (2021). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry.

- The University of East Anglia. (2024). Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy.

- Scribd. (n.d.). Test of Amine & Amide - Hydrochloric Acid.

- ResearchGate. (n.d.). Comparative titration curves of HCl (control), polyamines, and oligolysines.

- Sigma-Aldrich. (n.d.). This compound.

- Chemicalbook. (n.d.). This compound | 936255-80-0.

- MDPI. (2020).

- ICCVAM. (2003). Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.

- University of Babylon. (n.d.).

- Chemistry LibreTexts. (2023).

- Sigma-Aldrich. (n.d.). This compound | 936255-80-0.

- Sigma-Aldrich. (n.d.). 2-(aminomethyl)propane-1,3-diamine | 115310-97-9.

- TargetMol. (n.d.). This compound.

- NECTAR COST. (2024).

- Google Patents. (n.d.). US9815772B2 - Process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.

- ChemicalBook. (n.d.). N-(2-AMINOETHYL)-1,3-PROPANEDIAMINE | 13531-52-7.

- PubChem. (n.d.). 2,2-Bis(aminomethyl)propane-1,3-diamine.

- Tokyo Chemical Industry Co., Ltd. (n.d.). N,N-Dimethyl-1,3-propanediamine | 109-55-7.

- PubChem. (n.d.). N,N'-Dimethyl-1,3-propanediamine.

- NIST. (n.d.). 1,3-Propanediamine, N,N-dimethyl-.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. targetmol.cn [targetmol.cn]

- 3. Buy 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine hydrochloride [smolecule.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. This compound | 936255-80-0 [chemicalbook.com]

- 7. This compound | 936255-80-0 [sigmaaldrich.com]

- 8. Measurement of Polyamine pK a Values | Springer Nature Experiments [experiments.springernature.com]

- 9. Measurement of polyamine pKa values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Potentiometric titration [protocols.io]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. uobabylon.edu.iq [uobabylon.edu.iq]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pharmastate.academy [pharmastate.academy]

- 15. arborpharmchem.com [arborpharmchem.com]

- 16. netpharmalab.es [netpharmalab.es]

- 17. cmcpharm.com [cmcpharm.com]

An In-Depth Technical Guide to 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride, with CAS number 936255-80-0, is a unique branched-chain polyamine that serves as a valuable intermediate in the synthesis of complex molecules, particularly in the realm of drug discovery.[1] Its structure, featuring a combination of primary and tertiary amine functionalities, offers a versatile scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a detailed plausible synthesis protocol, and explores its potential applications, with a focus on the design of new antimicrobial compounds.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties of a chemical intermediate is paramount for its effective use in synthesis and for ensuring laboratory safety.

| Property | Value | Reference |

| CAS Number | 936255-80-0 | [2] |

| Molecular Formula | C6H20Cl3N3 | [1] |

| Molecular Weight | 240.60 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Purity | Typically ≥97% | N/A |

| Solubility | Soluble in water | [3] |

Safety Information:

The Safety Data Sheet (SDS) for this compound indicates the following hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[2]

Standard laboratory precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.[2]

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis can be envisioned in two main steps starting from commercially available precursors:

-

Step 1: Michael Addition. The synthesis commences with the Michael addition of N,N-dimethyl-1,3-propanediamine to a protected nitroethylene derivative. This reaction constructs the carbon backbone of the target molecule.

-

Step 2: Reduction. The intermediate from the Michael addition is then subjected to a reduction step to convert the nitro group into a primary amine and remove any protecting groups.

// Reactants reactant1 [label="N,N-dimethyl-1,3-propanediamine"]; reactant2 [label="Protected Nitroethylene"];

// Intermediate intermediate [label="Michael Adduct Intermediate"];

// Product product [label="2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine"]; final_product [label="this compound"];

// Reaction Steps reactant1 -> intermediate [label="Michael Addition"]; reactant2 -> intermediate; intermediate -> product [label="Reduction (e.g., H2/Raney Ni)"]; product -> final_product [label="HCl addition"]; }

Figure 1: Proposed synthetic pathway for this compound.Detailed Experimental Protocol

Step 1: Synthesis of the Michael Adduct Intermediate

-

Reaction Setup: To a solution of N,N-dimethyl-1,3-propanediamine (1.0 eq) in a suitable aprotic solvent such as acetonitrile or THF in a round-bottom flask, add a non-nucleophilic base like triethylamine (1.1 eq).

-

Addition of Nitroalkene: Slowly add a solution of a protected nitroethylene derivative (e.g., 2-nitro-1-(phenylsulfonyl)ethene) (1.05 eq) in the same solvent to the reaction mixture at 0 °C. The use of a protected nitroalkene can improve the stability and reactivity of the Michael acceptor.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Reduction of the Michael Adduct to the Final Product

-

Reaction Setup: Dissolve the purified Michael adduct intermediate in a protic solvent such as methanol or ethanol.

-

Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as Raney nickel or palladium on carbon (Pd/C).

-

Hydrogenation: Subject the reaction mixture to a hydrogen atmosphere (typically 50 psi) in a Parr hydrogenation apparatus.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the reduction is complete.

-

Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the free base of 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine.

-

Salt Formation: Dissolve the free base in a minimal amount of a suitable solvent like methanol or isopropanol and add a stoichiometric amount of hydrochloric acid (as a solution in a compatible solvent) to precipitate the trihydrochloride salt. The resulting solid can be collected by filtration and dried under vacuum.

Analytical Characterization:

The final product should be characterized by standard analytical techniques to confirm its identity and purity. This would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Potential Applications in Drug Discovery

Branched-chain polyamines are of significant interest in medicinal chemistry due to their ability to interact with biological macromolecules and their potential to serve as scaffolds for the development of drugs with a variety of therapeutic applications.[4][8][9]

Antimicrobial Agents

The increasing threat of antibiotic-resistant bacteria necessitates the development of new classes of antimicrobial agents. Polyamines and their synthetic analogs have shown promise in this area.[4] The multiple protonated amine groups at physiological pH allow these molecules to interact with and disrupt the negatively charged bacterial cell membranes, leading to cell death.

Hypothetical Application Workflow:

The primary amine groups of 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine can be readily functionalized to create novel polyamine-based antimicrobial agents. For example, it can be used as a core to synthesize dimeric polyamine structures, which have been shown to possess enhanced antimicrobial activity.[4]

// Reactants start [label="2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine"]; linker [label="Dicarboxylic Acid Linker\n(e.g., succinic anhydride)"];

// Intermediate intermediate [label="Mono-acylated Intermediate"];

// Product product [label="Dimeric Polyamine Antimicrobial Agent"];

// Reaction Steps start -> intermediate [label="Acylation"]; linker -> intermediate; intermediate -> product [label="Coupling with another\npolyamine molecule"]; }

Figure 2: Hypothetical synthesis of a dimeric polyamine antimicrobial agent.This workflow involves the initial acylation of one of the primary amines with a dicarboxylic acid linker, followed by a coupling reaction with another molecule of the same or a different polyamine. This strategy allows for the creation of a library of compounds with varying linker lengths and polyamine head groups, which can be screened for antimicrobial activity against a panel of pathogenic bacteria.

Gene Delivery Vectors

The cationic nature of polyamines allows them to effectively condense negatively charged DNA and RNA, making them attractive candidates for non-viral gene delivery vectors.[10] The branched structure of 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine could provide a compact and efficient means of packaging nucleic acids for delivery into cells. Further derivatization could be explored to enhance biocompatibility and targeting capabilities.

Building Blocks for Anticancer and Neuroprotective Agents

Polyamines play a crucial role in cell growth and proliferation, and their metabolism is often dysregulated in cancer cells.[9] This has led to the development of polyamine analogs as anticancer agents. Additionally, certain polyamine derivatives have shown neuroprotective effects. The unique structure of 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine makes it a potential building block for the synthesis of novel compounds to be investigated in these therapeutic areas.[3]

Conclusion

This compound is a promising chemical intermediate with significant potential in drug discovery and development. Its branched polyamine structure provides a versatile scaffold for the synthesis of novel therapeutic agents, particularly in the fight against antimicrobial resistance. The proposed synthetic route, based on well-established chemical principles, offers a practical approach to accessing this valuable building block. Further research into the derivatization of this compound and the biological evaluation of its analogs is warranted to fully explore its therapeutic potential.

References

-

Alkhzem, A. H., Laabei, M., Woodman, T. J., & Blagbrough, I. S. (2022). Practical Synthesis of Polyamine Succinamides and Branched Polyamines. ChemistryOpen, 11(10), e202200147. [Link]

-

Kallitsakis, M. G., Tancini, P. D., Dixit, M., Mpourmpakis, G., & Lykakis, I. N. (2018). Mechanistic Studies on the Michael Addition of Amines and Hydrazines To Nitrostyrenes: Nitroalkane Elimination via a Retro-aza-Henry-Type Process. The Journal of Organic Chemistry, 83(3), 1176–1184. [Link]

-

Zhang, H., & Wang, J. (2017). Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds. Organic Letters, 19(18), 4846–4849. [Link]

-

Seebach, D., et al. (2007). Organocatalyzed Michael Addition of Aldehydes to Nitro Alkenes – Generally Accepted Mechanism Revisited and Revised. Helvetica Chimica Acta, 90(3), 425-472. [Link]

-

Aouameur, R., et al. (2023). Polyamine–Drug Conjugates: Do They Boost Drug Activity?. Pharmaceuticals, 16(6), 843. [Link]

-

AA Blocks. (n.d.). 2-Hydroxymethyl-1,3-propanediol. Retrieved from [Link]

-

Tajmir-Riahi, H. A., et al. (2012). Biogenic and Synthetic Polyamines Bind Cationic Dendrimers. PLoS ONE, 7(4), e35367. [Link]

-

Lee, S., et al. (2017). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Molecules, 22(11), 1957. [Link]

-

Gonzalez, D., et al. (2022). Complementary Synthesis of Anti- and Syn-Hydroxymethyl 1,3-Diols via Regioselective Ring Opening of TIPS-Protected 2,3-Epoxy Alcohols: Toward Polypropionate Fragments. Molecules, 27(13), 4242. [Link]

- Google Patents. (n.d.). US4336408A - 2-Hydroxymethyl-1,3-propanediol preparation.

-

PubChem. (n.d.). 2-ethyl-2-(hydroxymethyl)propane-1,3-diol;[4-(hydroxymethyl)cyclohexyl]methanol;terephthalic acid. Retrieved from [Link]

-

Fujiwara, S., et al. (2017). Identification of Branched-Chain Polyamines in Hyperthermophiles. Methods in Molecular Biology, 1629, 105-115. [Link]

-

Igarashi, K., & Kashiwagi, K. (2021). Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications. International Journal of Molecular Sciences, 22(21), 11883. [Link]

-

PubChem. (n.d.). N,N'-Dimethyl-1,3-propanediamine. Retrieved from [Link]

-

PubChem. (n.d.). N1-(3-aminopropyl)-N1-(3-(dimethylamino)propyl)-N3,N3-dimethylpropane-1,3-diamine. Retrieved from [Link]

- Google Patents. (n.d.). CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method.

-

Adam, J., et al. (2022). Synthesis, Structural Characterization, Conformational and Topological Classification of Different Salts in the 2,2-Dimethylpropane-1,3-diamine/HCl/H2O-System. Crystals, 12(7), 911. [Link]

- Google Patents. (n.d.). CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine.

-

Wikipedia. (n.d.). N,N′-Dimethyl-1,3-propanediamine. Retrieved from [Link]

-

precisionFDA. (n.d.). N'-(3-(DIMETHYLAMINO)PROPYL)-N,N-DIMETHYL-1,3-PROPANEDIAMINE. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Buy 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine hydrochloride [smolecule.com]

- 4. Practical Synthesis of Polyamine Succinamides and Branched Polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Mechanistic Studies on the Michael Addition of Amines and Hydrazines To Nitrostyrenes: Nitroalkane Elimination via a Retro-aza-Henry-Type Process [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Identification of Branched-Chain Polyamines in Hyperthermophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biogenic and Synthetic Polyamines Bind Cationic Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Understanding the Mechanism of Action of Novel Polyamine Analogues Derived from 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

While 2-(aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride is primarily recognized as a synthetic intermediate, its structural resemblance to endogenous polyamines suggests its significant potential as a scaffold for developing novel therapeutic agents. This guide pivots from a direct analysis of the intermediate—for which mechanistic data is not publicly available—to a more instructive exploration of the broader class of compounds it represents: polyamine analogues. We delve into the critical roles of natural polyamines in cellular homeostasis and disease, establishing the rationale for targeting their metabolism and function. This document provides a comprehensive overview of the established mechanisms of action for cytotoxic polyamine analogues and, most critically, outlines a robust, multi-faceted experimental workflow for elucidating the precise mechanism of action of a novel compound derived from this promising scaffold. This guide is designed to equip researchers and drug development professionals with the foundational knowledge and practical experimental strategies required to advance novel polyamine-based therapeutics from concept to preclinical validation.

Introduction: The Therapeutic Potential of Polyamine Analogues

The natural polyamines—putrescine, spermidine, and spermine—are ubiquitous, polycationic molecules essential for a multitude of fundamental cellular processes.[1][2][3][4] Their functions are diverse, ranging from the regulation of gene expression and translation to modulating ion channel activity and promoting cell proliferation and differentiation.[1][4][5] Polyamines achieve this by interacting with anionic macromolecules like DNA, RNA, and proteins, thereby influencing their structure and function.[4][6]

Given their indispensable role in cell growth, the polyamine metabolic pathway is frequently dysregulated in pathological conditions characterized by rapid proliferation, most notably cancer.[2][6][7] Tumorous cells often exhibit elevated levels of polyamines, making the polyamine pathway an attractive target for therapeutic intervention.[7][8][9] This has led to the development of polyamine analogues, synthetic molecules designed to interfere with the function of their natural counterparts.[8][9][10] The compound this compound serves as a key building block for creating such analogues.

Polyamine analogues can exert their effects through several recognized mechanisms:

-

Competitive Uptake: They enter cells via the polyamine transport system, competing with natural polyamines.[8]

-

Metabolic Disruption: They can induce feedback mechanisms that downregulate key biosynthetic enzymes, such as ornithine decarboxylase (ODC), and upregulate catabolic enzymes, leading to the depletion of natural polyamine pools.[6][10]

-

Functional Mimicry without Efficacy: They can displace natural polyamines from their binding sites on macromolecules but fail to perform the same essential functions, acting as functional antagonists.[8][11]

This guide will first explore the established functions of natural polyamines and the general mechanisms of their synthetic analogues. The subsequent, primary focus will be a detailed, practical framework for elucidating the specific mechanism of action of a novel therapeutic candidate derived from the this compound scaffold.

The Polyamine System: A Critical Regulator of Cellular Function

The intracellular concentration of polyamines is tightly controlled through a complex interplay of biosynthesis, catabolism, and transport. Understanding this system is fundamental to appreciating how polyamine analogues can effectively disrupt it.

| Process | Key Enzymes/Components | Function | Relevance to Cancer |

| Biosynthesis | Ornithine Decarboxylase (ODC), S-adenosylmethionine Decarboxylase (AdoMetDC) | ODC is the rate-limiting enzyme that initiates polyamine synthesis.[3] | ODC is a well-documented oncogene, often overexpressed in cancer, leading to elevated polyamine levels that sustain tumor growth.[6][7] |

| Catabolism | Spermidine/spermine N1-acetyltransferase (SSAT), Polyamine Oxidase (PAO) | SSAT acetylates polyamines, marking them for export or for oxidation by PAO. | Increased catabolism can lead to oxidative stress through the production of reactive oxygen species (ROS) by PAO.[2] |

| Transport | Polyamine Transport System (PTS) | A high-affinity transport system responsible for the uptake of extracellular polyamines. | Cancer cells often have a highly active PTS to satisfy their high demand for polyamines.[8] |

Caption: Key regulatory points in the polyamine metabolic pathway.

A Framework for Elucidating the Mechanism of Action of a Novel Polyamine Analogue

Once a novel compound is synthesized from this compound, a systematic and multi-pronged approach is required to determine its mechanism of action (MoA). This process begins with broad phenotypic screening and progressively narrows down to specific molecular target identification and validation.

Caption: High-level workflow for MoA determination.

Phase 1: Phenotypic Screening and Initial Profiling

The initial step is to characterize the compound's biological effects at a cellular level.

Objective: To determine the compound's potency, selectivity, and overall cellular impact.

Experimental Protocol: Cell Viability and Proliferation Assays

-

Cell Line Selection: Choose a panel of cancer cell lines with known genetic backgrounds, including those known to be sensitive or resistant to other polyamine-targeting agents. Include a non-cancerous cell line to assess cytotoxicity.

-

Assay Setup: Plate cells in 96- or 384-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of the novel analogue (e.g., from 1 nM to 100 µM) for 72 hours.

-

Viability Measurement: Use a metabolic assay (e.g., CellTiter-Glo®) or a dye-based assay (e.g., AlamarBlue™) to quantify cell viability.

-

Data Analysis: Plot the dose-response curve and calculate the IC50 (half-maximal inhibitory concentration) for each cell line.

Causality and Interpretation: A low IC50 value in cancer cell lines, particularly those with known dysregulation of the polyamine pathway (e.g., high MYC expression), compared to non-cancerous cells suggests on-target activity.[6] This initial screen helps prioritize sensitive cell lines for deeper mechanistic studies.

Phase 2: Unbiased Target Identification

If the compound shows promising activity, the next crucial step is to identify its direct molecular target(s). This moves beyond observing what the compound does to understanding how it does it.

Objective: To identify the specific protein(s) that the compound physically binds to within the cell.

Method 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to confirm target engagement in a cellular environment.[12] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[12][13][14]

Experimental Protocol: CETSA

-

Cell Treatment: Treat intact cells (e.g., a sensitive cancer cell line from Phase 1) with the compound or a vehicle control.

-

Thermal Challenge: Heat the treated cells across a range of temperatures (e.g., 40°C to 70°C).[15]

-

Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins via centrifugation.

-

Protein Detection: Analyze the amount of a specific protein remaining in the soluble fraction using Western blotting or, for a proteome-wide approach, mass spectrometry (MS).[13][16]

-

Data Analysis: A shift in the melting curve to a higher temperature in the compound-treated sample indicates direct binding and stabilization of the target protein.[12]

Method 2: Affinity Chromatography (e.g., Kinobeads)

This chemical proteomics approach uses immobilized ligands to capture binding proteins from a cell lysate.[17][18][19] For a novel compound, it can be "baited" and immobilized on beads to pull down its interacting partners.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

-

Probe Synthesis: Synthesize a version of the novel analogue with a linker arm suitable for attachment to affinity beads.

-

Lysate Preparation: Prepare a protein lysate from a sensitive cell line.

-

Competitive Binding: Incubate the lysate with the "baited" beads in the presence or absence of an excess of the free, unmodified compound (as a competitor).

-

Elution and Digestion: Wash the beads to remove non-specific binders, then elute the specifically bound proteins and digest them into peptides.

-

LC-MS/MS Analysis: Identify and quantify the eluted proteins using liquid chromatography-tandem mass spectrometry.

-

Data Analysis: Proteins that are significantly less abundant in the "competitor" sample are considered specific binding partners of the novel analogue.

Caption: Workflow for Target Identification.

Phase 3: Target Validation and Pathway Analysis

Identifying a binding partner is not sufficient; it is essential to prove that engagement of this target is responsible for the compound's observed anti-proliferative effects.

Objective: To confirm that the putative target is the functionally relevant target and to understand the downstream cellular consequences of its modulation.

Experimental Protocol: Genetic Target Validation

-

Target Knockdown/Knockout: Use RNA interference (siRNA) or CRISPR/Cas9 technology to reduce or eliminate the expression of the putative target protein in a sensitive cell line.

-

Phenotypic Rescue/Resistance: Treat the modified cells with the novel analogue and measure cell viability (as in Phase 1).

-

Interpretation:

-

Resistance: If the cells with reduced target expression become significantly less sensitive to the compound (i.e., a higher IC50), it provides strong evidence that the protein is the correct target.

-

Sensitization: If knocking down the target mimics the effect of the drug, this also validates the target's role in the pathway.

-

Experimental Protocol: Downstream Pathway Analysis

-

Hypothesis-Driven Analysis: Based on the identity of the validated target, analyze the downstream signaling pathways. For example, if the target is an enzyme in the polyamine pathway like SSAT, measure its activity and the levels of intracellular polyamines using HPLC.

-

Global 'Omics' Analysis: Perform transcriptomics (RNA-seq) or proteomics on cells treated with the compound to get an unbiased view of the global changes in gene and protein expression. This can reveal the affected cellular pathways and confirm the expected downstream effects of modulating the validated target.

Conclusion

The structural motif of this compound positions it as a valuable starting point for the synthesis of novel polyamine analogues with therapeutic potential. While the mechanism of action for any new derivative is initially unknown, a systematic and rigorous investigational cascade can successfully elucidate it. By progressing from broad phenotypic assays to specific, unbiased target identification techniques like CETSA and affinity chromatography, and culminating in genetic and biochemical validation, researchers can build a comprehensive and self-validating profile of a compound's activity. This structured approach, grounded in established scientific principles, is essential for de-risking drug development and efficiently advancing promising new chemical entities toward preclinical and clinical evaluation.

References

-

Igarashi, K., & Kashiwagi, K. (2018). The role of polyamine metabolism in cellular function and physiology. American Journal of Physiology-Cell Physiology, 315(1), C1-C12. [Link]

-

Nakanishi, S., & Cleveland, J. L. (2021). Polyamine homeostasis in development and disease. Medical Sciences, 9(2), 28. [Link]

-

Seiler, N. (2003). Pharmacological aspects of cytotoxic polyamine analogs and derivatives for cancer therapy. Current Pharmaceutical Design, 9(13), 1037-1054. [Link]

-

Madeo, F., Eisenberg, T., Pietrocola, F., & Kroemer, G. (2018). The role of polyamine metabolism in cellular function and physiology. Nature Reviews Molecular Cell Biology, 19(7), 413-430. [Link]

-

Wang, C., & Casero, R. A. (2006). Molecular mechanisms of polyamine analogs in cancer cells. Journal of Cellular and Molecular Medicine, 10(1), 104-118. [Link]

-

Schibalski, A., et al. (2024). The role of polyamine metabolism in cellular function and physiology. Function, 5(4), zqae024. [Link]

-

Raina, A., & Jänne, J. (1975). Polyamines: Functions, Metabolism, and Role in Human Disease Management. Annual Review of Biochemistry, 44, 145-171. [Link]

-

Woster, P. M. (2007). Polyamine-based analogues as biochemical probes and potential therapeutics. Biochemical Society Transactions, 35(Pt 2), 356–363. [Link]

-

Casero, R. A., & Murray Stewart, T. (2018). Polyamine metabolism and cancer: treatments, challenges and opportunities. Nature Reviews Cancer, 18(11), 681–695. [Link]

-

Thomas, T., & Thomas, T. J. (2003). Development of polyamine analogs as cancer therapeutic agents. Anti-Cancer Drugs, 14(2), 105-113. [Link]

-

Gerner, E. W., & Meyskens, F. L. (2004). The Synergistic Benefit of Combination Strategies Targeting Tumor Cell Polyamine Homeostasis. Clinical Cancer Research, 10(17), 5671-5680. [Link]

-

Reddy, V. K., & Woster, P. M. (2009). Recent Advances in the Development of Polyamine Analogues as Antitumor Agents. Current Bioactive Compounds, 5(1), 14-30. [Link]

-

Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 55, 411-435. [Link]

-

Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. [Link]

-

Thompson, M. A., et al. (2022). Expanded Potential of the Polyamine Analogue SBP-101 (Diethyl Dihydroxyhomospermine) as a Modulator of Polyamine Metabolism and Cancer Therapeutic. International Journal of Molecular Sciences, 23(12), 6794. [Link]

-

Médard, G., et al. (2015). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature Chemical Biology, 11(2), 107-114. [Link]

-

Robers, M. B., et al. (2015). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Journal of the American Chemical Society, 137(41), 13352-13359. [Link]

-

Bantscheff, M., et al. (2011). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Methods in Molecular Biology, 795, 17-37. [Link]

-

Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

-

Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

Sources

- 1. journals.physiology.org [journals.physiology.org]

- 2. The role of polyamine metabolism in cellular function and physiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Polyamines: Functions, Metabolism, and Role in Human Disease Management - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. mdpi.com [mdpi.com]

- 7. Polyamine metabolism and cancer: treatments, challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular mechanisms of polyamine analogs in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of polyamine analogs as cancer therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent Advances in the Development of Polyamine Analogues as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacological aspects of cytotoxic polyamine analogs and derivatives for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. annualreviews.org [annualreviews.org]

- 14. news-medical.net [news-medical.net]

- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]

- 19. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine Trihydrochloride

Introduction

2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride is a polyamine compound of significant interest to researchers in drug development and chemical synthesis.[1][2] As a trifunctional molecule, its unique structural characteristics—possessing one primary, one secondary (within the propane backbone), and one tertiary amine—confer a complex acid-base chemistry and a high potential for forming multiple ionic interactions. This guide provides a comprehensive overview of its core physicochemical properties, outlines detailed protocols for its empirical characterization, and offers insights into its handling and stability. While experimental data for this specific molecule is limited in public literature, this document synthesizes available information with established principles for analogous polyamine hydrochlorides to provide a robust framework for its study.[3]

Chemical Identity and Structure

The structural integrity of a molecule is the foundation of its chemical behavior. The trihydrochloride salt form ensures that all three nitrogen centers are protonated, rendering the molecule highly polar and water-soluble.

Caption: Workflow for determining aqueous solubility.

Step-by-Step Methodology:

-

Preparation: Add an excess amount (e.g., 10-20 mg) of this compound to a series of glass vials.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of deionized water to each vial.

-

Equilibration: Seal the vials and place them in a shaker or rotator set to a constant temperature (e.g., 25°C). Allow the mixture to equilibrate for at least 24 hours to ensure saturation.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid.

-

Quantification: Accurately dilute the filtered supernatant and quantify the concentration of the polyamine. A common method is pre-column derivatization followed by High-Performance Liquid Chromatography (HPLC) with fluorescence detection. [4][5]A calibration curve prepared from standards of known concentration must be used for accurate quantification.

Protocol for pKa Determination by Potentiometric Titration

Rationale: Potentiometric titration is a classic and reliable method for determining the pKa values of ionizable groups. [6][7]By monitoring the pH of a solution as a titrant of known concentration is added, a titration curve is generated. The pKa values correspond to the pH at the half-equivalence points, where the concentrations of the protonated and deprotonated forms of an amine group are equal. For a polyprotic acid like this trihydrochloride, multiple inflection points are expected.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh a sample of the compound (e.g., 20-40 µmoles) and dissolve it in a known volume of deionized, CO₂-free water. [8]2. Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH meter with a suitable electrode to monitor the pH.

-

Titration: Slowly titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the midpoints of the buffer regions (the flattest parts of the curve) or by analyzing the first derivative of the titration curve, where the equivalence points appear as peaks.

Protocol for Thermal Stability Analysis by TGA

Rationale: Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. [9]This is invaluable for determining the thermal stability and decomposition profile of a compound. For a hydrochloride salt, TGA can reveal the loss of associated water, the sublimation or decomposition of the compound, and the temperature at which it loses HCl.

Step-by-Step Methodology:

-

Sample Preparation: Place a small, accurately weighed amount of the compound (typically 5-10 mg) into a TGA pan (e.g., alumina or platinum).

-

Instrument Setup: Place the pan in the TGA instrument.

-

Temperature Program: Heat the sample under a controlled atmosphere (typically inert, like nitrogen, to prevent oxidation) at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., ambient to 400°C).

-

Data Collection: Record the mass of the sample as a function of temperature.

-

Data Analysis: The resulting thermogram (mass vs. temperature) will show distinct steps corresponding to mass loss events. The onset temperature of decomposition is a key indicator of thermal stability.

Predicted Spectroscopic Data

-

¹H NMR (in D₂O): The spectrum is expected to show complex multiplets for the methylene (-CH₂-) and methine (-CH-) protons of the propane backbone. A singlet corresponding to the two methyl groups (-N(CH₃)₂) on the tertiary amine will be present. The protons attached to the nitrogen atoms will exchange with D₂O and will likely not be visible.

-

¹³C NMR (in D₂O): The spectrum should display distinct signals for each of the unique carbon atoms: the two carbons of the N-dimethyl group, the three carbons of the propane backbone, and the carbon of the aminomethyl group.

-

FT-IR (ATR): The spectrum of the solid will be dominated by broad bands in the 2400-3000 cm⁻¹ region, characteristic of N⁺-H stretching vibrations in ammonium salts. N-H bending vibrations are expected around 1500-1600 cm⁻¹. C-H stretching and bending vibrations will also be present.

-

Mass Spectrometry (ESI+): In positive ion mode Electrospray Ionization Mass Spectrometry, the most prominent ion observed would likely be the [M+H]⁺ ion of the free base (C₆H₁₇N₃), corresponding to a monoprotonated molecule. Fragments corresponding to the loss of amine groups may also be observed.

Conclusion

This compound is a highly functionalized polyamine salt with significant potential in various research applications. While publicly available data on its specific physicochemical properties are scarce, this guide provides a comprehensive framework for its characterization. By employing the detailed experimental protocols outlined herein, researchers can empirically determine its solubility, pKa, thermal stability, and spectroscopic profile, enabling its effective and safe use in the laboratory.

References

-

ChemUniverse. This compound. Available at: [Link]

-

AdooQ BioScience. This compound | Drug Intermediate. Available at: [Link]

-

Blagbrough, I. S., Metwally, A. A., & Geall, A. J. (2011). Measurement of polyamine pKa values. Methods in molecular biology (Clifton, N.J.), 720, 493–503. Available at: [Link]

-

Moorpark College. Experiment 13 – Properties of Amines and Amides. Available at: [Link]

-

ICCVAM. Test Method Protocol for Solubility Determination. (2003). Available at: [Link]

-

Stewart, T. M., et al. (2024). An enhanced method for the determination of polyamine content in biological samples by dansyl chloride derivatization and HPLC. MethodsX, 12, 102636. Available at: [Link]

-

Teti, R., et al. (2014). Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine. Methods in molecular biology (Clifton, N.J.), 1180, 409–422. Available at: [Link]

-

Darwish, H. W., et al. (2015). Thermal Analysis Investigation of Dapoxetine and Vardenafil Hydrochlorides using Molecular Orbital Calculations. Advanced pharmaceutical bulletin, 5(4), 523–529. Available at: [Link]

-

NIST. 1,3-Propanediamine, N,N-dimethyl-. Available at: [Link]

-

Sabri, M. I., et al. (1989). Determination of polyamines by precolumn derivatization with 9-fluorenylmethyl chloroformate and reverse-phase high-performance liquid chromatography. Journal of neuroscience methods, 29(1), 27–31. Available at: [Link]

Sources

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of polyamines by precolumn derivatization with 9-fluorenylmethyl chloroformate and reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measurement of polyamine pKa values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Measurement of Polyamine pK a Values | Springer Nature Experiments [experiments.springernature.com]

- 8. enamine.net [enamine.net]

- 9. Thermal Analysis Investigation of Dapoxetine and Vardenafil Hydrochlorides using Molecular Orbital Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride as a Putative Polyamine Analog for Cancer Research

Foreword: The Rationale for Targeting Polyamine Metabolism in Oncology

The polyamines—putrescine, spermidine, and spermine—are ubiquitous polycationic molecules essential for cell proliferation, differentiation, and survival.[1][2][3][4] Their roles are so fundamental that dysregulation of their metabolism is a hallmark of numerous cancers, where elevated polyamine levels are often necessary to sustain rapid tumor growth and progression.[1][5][6] This dependency makes the polyamine metabolic pathway a compelling target for therapeutic intervention.[1][7][8] While early efforts focused on inhibiting biosynthetic enzymes, such as with α-difluoromethylornithine (DFMO), compensatory mechanisms in cancer cells have limited their efficacy as standalone treatments.[9] This has led to the development of polyamine analogs, synthetic molecules designed to exploit and disrupt the finely tuned polyamine homeostasis in cancer cells.[9] These analogs can act as antimetabolites or mimetics, interfering with polyamine synthesis, uptake, and function, ultimately leading to cytostasis or cytotoxicity.[9] This guide focuses on a specific, unsymmetrically substituted polyamine analog, 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride, as a case study to explore the synthesis, proposed mechanisms of action, and a comprehensive framework for its preclinical evaluation.

Compound Profile: this compound

While not extensively characterized in the scientific literature, the structure of 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine suggests its potential as a polyamine analog. Its design, featuring a branched-chain backbone and an unsymmetrical substitution pattern with a dimethylated tertiary amine, is a departure from the linear structure of natural polyamines. This structural uniqueness is hypothesized to be key to its potential anticancer activity.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C6H20Cl3N3 |

| Molecular Weight | 244.61 g/mol |

| CAS Number | 936255-80-0 |

| Canonical SMILES | CN(C)CC(CN)CN.Cl.Cl.Cl |

| Structure |  |

Note: The image is a representative 2D structure of the parent amine.

Proposed Synthesis Pathway

The synthesis of unsymmetrical polyamine analogs is a well-established field of medicinal chemistry.[10][11][12][13] A plausible synthetic route for 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine could be envisioned through a multi-step process involving protected amine intermediates. A generalized workflow is proposed below.

Caption: A generalized synthetic workflow for the preparation of unsymmetrical polyamine analogs.

This approach offers the flexibility to introduce various functional groups, allowing for the creation of a library of related compounds for structure-activity relationship (SAR) studies.[14][15][16]

Proposed Mechanisms of Action

Based on the extensive research on other polyamine analogs, this compound is likely to exert its anticancer effects through a multi-pronged attack on polyamine homeostasis.[17]

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

For cell cycle analysis, treated cells can be fixed, stained with a DNA-intercalating dye like propidium iodide, and analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. [18][19][20]

Quantification of Intracellular Polyamines

A key validation of the proposed mechanism is to measure the levels of intracellular polyamines following treatment with the analog. High-performance liquid chromatography (HPLC) is the gold standard for this analysis.

Experimental Protocol: HPLC Analysis of Polyamines

-

Cell Lysis: After treatment, lyse a known number of cells in perchloric acid. [21]2. Derivatization: Derivatize the polyamines in the supernatant with an agent like dansyl chloride or o-phthalaldehyde (OPA) to make them fluorescent. [21][22][23][24][25]3. HPLC Separation: Separate the derivatized polyamines on a reverse-phase C18 column.

-

Fluorescence Detection: Detect the separated polyamines using a fluorescence detector.

-

Quantification: Quantify the amounts of putrescine, spermidine, and spermine by comparing their peak areas to those of known standards.

This method will confirm whether the analog effectively depletes the natural polyamine pools, a crucial aspect of its intended mechanism of action.

Concluding Remarks and Future Directions

This compound represents a promising scaffold for the development of a new class of anticancer agents targeting polyamine metabolism. Its unique structure warrants a thorough investigation following the preclinical framework outlined in this guide. Future studies should focus on establishing a clear structure-activity relationship by synthesizing and testing related analogs. [12][26][27]Furthermore, successful in vitro findings should be followed by in vivo studies in animal models of cancer to evaluate efficacy, pharmacokinetics, and toxicity. The ultimate goal is to develop polyamine analogs that are not only potent but also selective for cancer cells, minimizing off-target effects. [28][29]The continued exploration of novel polyamine analogs holds significant promise for the future of oncology drug development.

References

-

Babbar, N., & Gerner, E. W. (2022). Polyamines in cancer: integrating organismal metabolism and antitumour immunity. Nature Reviews Cancer, 22(8), 467-480. [Link]

-

Casero, R. A., Murray Stewart, T., & Pegg, A. E. (2018). Polyamine metabolism and cancer: treatments, challenges and opportunities. Nature Reviews Cancer, 18(11), 681-695. [Link]

- Di Martino, O., et al. (2025). Polyamines in Cancer: Mechanisms, Metabolic Targets, and Therapeutic Opportunities. Cancers, 17(14), 3123.

-

Pegg, A. E. (2013). Polyamines and cancer: implications for chemotherapy and chemoprevention. Expert Reviews in Molecular Medicine, 15, e6. [Link]

-

Wang, C., & Li, C. (2005). Molecular mechanisms of polyamine analogs in cancer cells. Cancer Biology & Therapy, 4(12), 1334-1338. [Link]

-

Babbar, N., & Gerner, E. W. (2022). Polyamines in cancer: integrating organismal metabolism and antitumour immunity. Nature Reviews Cancer, 22(8), 467-480. [Link]

-

Thomas, T., & Thomas, T. J. (2001). Polyamines in cell growth and cell death: molecular mechanisms and therapeutic applications. Cellular and Molecular Life Sciences, 58(2), 244-258. [Link]

-

Wallace, H. M. (2007). Targeting polyamine metabolism: a viable therapeutic/preventative solution for cancer? Expert Opinion on Pharmacotherapy, 8(13), 2109-2116. [Link]

- Pegg, A. E. (2016). Targeting polyamine metabolism for cancer therapy and prevention. Biochemical Journal, 473(19), 2937-2953.

-

Wallace, H. M. (2007). Targeting polyamine metabolism: a viable therapeutic/preventative solution for cancer? Expert Opinion on Pharmacotherapy, 8(13), 2109-2116. [Link]

- Pegg, A. E. (2013). Polyamines and cancer: implications for chemotherapy and chemoprevention. Expert Reviews in Molecular Medicine, 15, e6.

-

Bergeron, R. J., et al. (1995). Antiproliferative Properties of Polyamine Analogues: A Structure-Activity Study. Journal of Medicinal Chemistry, 38(14), 2278-2285. [Link]

-

Seiler, N. (2000). Pharmacological aspects of cytotoxic polyamine analogs and derivatives for cancer therapy. Current Pharmaceutical Design, 6(12), 1193-1215. [Link]

-

Igarashi, K., & Kashiwagi, K. (2018). The role of polyamine metabolism in cellular function and physiology. Journal of Biological Chemistry, 293(48), 18715-18723. [Link]

-

Bergeron, R. J., et al. (1997). A comparison of structure-activity relationships between spermidine and spermine analogue antineoplastics. Journal of Medicinal Chemistry, 40(10), 1475-1494. [Link]

-

Wang, J., et al. (2008). Synthesis and evaluation of unsymmetrical polyamine derivatives as antitumor agents. Bioorganic & Medicinal Chemistry, 16(14), 7005-7012. [Link]

-

Saab, N. H., et al. (1993). Synthesis and evaluation of unsymmetrically substituted polyamine analogues as modulators of human spermidine/spermine-N1-acetyltransferase (SSAT) and as potential antitumor agents. Journal of Medicinal Chemistry, 36(20), 2998-3004. [Link]

- Gallardo, M., et al. (1996). Role of polyamines in growth and development. Ars Pharmaceutica, 37(1), 17-27.

-

Thomas, T., & Thomas, T. J. (2001). Polyamines in cell growth and cell death: molecular mechanisms and therapeutic applications. Cellular and Molecular Life Sciences, 58(2), 244-258. [Link]

-

Phanstiel, O. (2010). Recent Advances in the Development of Polyamine Analogues as Antitumor Agents. Mini-Reviews in Medicinal Chemistry, 10(9), 838-847. [Link]

-

Bergeron, R. J., et al. (1997). A Comparison of Structure−Activity Relationships between Spermidine and Spermine Analogue Antineoplastics. Journal of Medicinal Chemistry, 40(10), 1475-1494. [Link]

-

Murray-Stewart, T., et al. (2025). An enhanced method for the determination of polyamine content in biological samples by dansyl chloride derivatization and HPLC. Methods in Molecular Biology, 2988, 1-12. [Link]

-

Li, J., et al. (2014). Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-l-cysteine. Methods in Molecular Biology, 1180, 25-36. [Link]

-

Thomas, T. J., & Thomas, T. (2003). Development of polyamine analogs as cancer therapeutic agents. Anti-Cancer Drugs, 14(2), 105-112. [Link]

-

Shoemaker, R. H. (2006). The NCI60 human tumour cell line anticancer drug screen. Nature Reviews Cancer, 6(10), 813-823. [Link]

-

Choudhary, G. S., & Al-Harbi, S. (2018). Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. International Journal of Molecular Sciences, 19(8), 2295. [Link]

-

Murray-Stewart, T., et al. (2021). The Synergistic Benefit of Combination Strategies Targeting Tumor Cell Polyamine Homeostasis. International Journal of Molecular Sciences, 22(11), 5693. [Link]

-

Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

-

Ma, F. F. (2024). Guideline for anticancer assays in cells. Food and Chemical Toxicology, 184, 114389. [Link]

-

Wang, P., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12644-12651. [Link]

-

Elabscience. (n.d.). Apoptosis and Cell Health Detection. [Link]

-

Phanstiel, O. (2011). Design of polyamine-based therapeutic agents: new targets and new directions. Future Medicinal Chemistry, 3(11), 1435-1448. [Link]

-

Gorczyca, W., et al. (2004). New method for the analysis of cell cycle-specific apoptosis. Cytometry Part A, 59A(2), 129-137. [Link]

-

Li, X., et al. (2006). Apoptosis and cell cycle analysis with the Quanta™ SC Flow System. Cancer Research, 66(8_Supplement), 5727. [Link]

-

Saab, N. H., et al. (1993). Synthesis and evaluation of unsymmetrically substituted polyamine analogs as modulators of human spermidine/spermine-N1-acetyltransferase (SSAT) and as potential antitumor agents. Journal of Medicinal Chemistry, 36(20), 2998-3004. [Link]

-

Egorov, M. V., et al. (2021). Structure and biological action of analogs and derivatives of biogenic polyamines. Voprosy Biologicheskoi, Meditsinskoi i Farmatsevticheskoi Khimii, 24(9), 4-18. [Link]

- Woster, P. M. (2009). The Design and Development of Polyamine-Based Analogs with Epigenetic Targets. Journal of Medicinal Chemistry, 52(24), 7901-7911.

- Egorov, M. V., et al. (2021). Structure and biological action of analogs and derivatives of biogenic polyamines.

-

Li, J., et al. (2014). Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine. Methods in Molecular Biology, 1180, 25-36. [Link]

-

Casero, R. A., et al. (2005). Significance of targeting polyamine metabolism as an antineoplastic strategy: unique targets for polyamine analogues. Proceedings of the Western Pharmacology Society, 48, 24-30. [Link]

-

Murray-Stewart, T., et al. (2022). Expanded Potential of the Polyamine Analogue SBP-101 (Diethyl Dihydroxyhomospermine) as a Modulator of Polyamine Metabolism and Cancer Therapeutic. Cancers, 14(12), 2999. [Link]

Sources

- 1. Polyamine metabolism and cancer: treatments, challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polyamines in cell growth and cell death: molecular mechanisms and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of Polyamines in Cell Growth and Function: Insights from Polyamine Assays – European Journal of Science Studies (EJSS). [ejss-journal.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 6. Polyamines in cancer: integrating organismal metabolism and antitumour immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 9. Molecular mechanisms of polyamine analogs in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and evaluation of unsymmetrical polyamine derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and evaluation of unsymmetrically substituted polyamine analogues as modulators of human spermidine/spermine-N1-acetyltransferase (SSAT) and as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent Advances in the Development of Polyamine Analogues as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Antiproliferative properties of polyamine analogues: a structure-activity study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A comparison of structure-activity relationships between spermidine and spermine analogue antineoplastics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. mdpi.com [mdpi.com]

- 18. bdbiosciences.com [bdbiosciences.com]

- 19. New method for the analysis of cell cycle-specific apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. aacrjournals.org [aacrjournals.org]

- 21. An enhanced method for the determination of polyamine content in biological samples by dansyl chloride derivatization and HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 22. discovery.researcher.life [discovery.researcher.life]

- 23. Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine. | Sigma-Aldrich [sigmaaldrich.com]

- 24. researchgate.net [researchgate.net]

- 25. Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine. | Sigma-Aldrich [merckmillipore.com]

- 26. Structure and biological action of analogs and derivatives of biogenic polyamines | Egorov | Fine Chemical Technologies [finechem-mirea.ru]

- 27. Structure and biological action of analogs and derivatives of biogenic polyamines | Egorov | Fine Chemical Technologies [finechem-mirea.ru]

- 28. Development of polyamine analogs as cancer therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Design of polyamine-based therapeutic agents: new targets and new directions - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity of 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride: A Polyamine Analog with Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The polyamine metabolic pathway, essential for cellular proliferation and differentiation, is a validated and compelling target in oncology. Natural polyamines, such as putrescine, spermidine, and spermine, are frequently dysregulated in cancer, with elevated levels correlating with tumor growth and progression. This has spurred the development of synthetic polyamine analogs designed to interfere with polyamine homeostasis and exert anti-neoplastic effects. This technical guide provides a comprehensive overview of the potential biological activity of 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride, a structurally intriguing polyamine analog. While direct biological data for this specific compound is limited, its unique structural features suggest it may act as a potent modulator of the polyamine pathway. This document synthesizes the current understanding of well-characterized polyamine analogs to infer the probable mechanisms of action of this compound and presents a detailed roadmap for its preclinical evaluation as a potential anticancer agent.

Introduction: The Rationale for Targeting the Polyamine Pathway

Polyamines are aliphatic cations crucial for a multitude of cellular processes, including DNA stabilization, gene transcription, and translation.[1] Cancer cells exhibit an increased demand for polyamines to sustain their rapid proliferation, making the polyamine pathway an attractive target for therapeutic intervention.[1][2] Strategies to disrupt polyamine function in cancer have primarily focused on two approaches: inhibition of polyamine biosynthesis and the development of synthetic polyamine analogs.

While inhibitors of polyamine biosynthesis, such as α-difluoromethylornithine (DFMO), have shown some clinical utility, their efficacy can be limited by compensatory mechanisms within the cancer cells.[2] Polyamine analogs, on the other hand, offer a multi-pronged approach. These synthetic compounds can compete with natural polyamines for cellular uptake, displace them from their binding sites, and modulate the activity of key enzymes in the polyamine metabolic pathway, ultimately leading to cytostasis or apoptosis.[2][3]

This compound is a synthetic polyamine with a unique substitution pattern that distinguishes it from extensively studied linear analogs. Its potential to interact with the polyamine pathway and exert biological activity, particularly in the context of cancer, warrants a thorough investigation. This guide will, therefore, focus on the inferred biological activity of this compound based on the established pharmacology of other polyamine analogs and will propose a comprehensive experimental framework for its characterization.

Inferred Mechanisms of Action: A Multi-faceted Approach to Disrupting Polyamine Homeostasis

Based on the extensive research on other polyamine analogs, particularly spermine derivatives, the biological activity of this compound is likely to be multifaceted.[1][2][3] The primary mechanism is expected to be the disruption of polyamine homeostasis through a combination of effects on polyamine biosynthesis, catabolism, and transport.

Interference with Polyamine Biosynthesis

A key mechanism of action for many polyamine analogs is the feedback inhibition of the rate-limiting enzymes in the polyamine biosynthetic pathway: ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC).[3][4] Upon cellular uptake, this compound may mimic the feedback regulation exerted by natural polyamines, leading to a downregulation of ODC and AdoMetDC activity. This would result in a depletion of the intracellular pools of putrescine, spermidine, and spermine, thereby inhibiting cell proliferation.

Induction of Polyamine Catabolism

Certain polyamine analogs are potent inducers of the key polyamine catabolic enzyme, spermidine/spermine N1-acetyltransferase (SSAT).[1][3] The induction of SSAT leads to the acetylation of spermine and spermidine, which are then either exported from the cell or further catabolized by N1-acetylpolyamine oxidase (PAO). This process not only depletes the natural polyamine pools but can also lead to the production of cytotoxic byproducts, such as hydrogen peroxide and reactive aldehydes, which can contribute to apoptosis. The unique structure of this compound may favor its interaction with the regulatory elements that control SSAT expression.

Competition for Cellular Uptake

Polyamine analogs enter cells via the polyamine transport system.[3] this compound is expected to compete with natural polyamines for uptake, further contributing to the depletion of intracellular polyamine levels.

Caption: Inferred mechanisms of action of the polyamine analog.

Proposed Preclinical Research and Experimental Protocols

A systematic and rigorous preclinical evaluation is necessary to elucidate the biological activity of this compound. The following experimental workflow is proposed to characterize its potential as an anticancer agent.

Caption: A stepwise approach for preclinical evaluation.

In Vitro Cytotoxicity Assessment

Objective: To determine the concentration-dependent cytotoxic effects of this compound against a panel of human cancer cell lines.

Protocol:

-

Cell Line Panel: A diverse panel of human cancer cell lines should be used, representing different tumor types (e.g., prostate, breast, lung, colon).

-

Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: A serial dilution of this compound is prepared, and cells are treated for 72-96 hours.

-

Viability Assay: Cell viability is assessed using a standard method, such as the MTT or CellTiter-Glo assay.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each cell line.

Table 1: Hypothetical IC50 Values for this compound

| Cell Line | Tumor Type | Hypothetical IC50 (µM) |

| PC-3 | Prostate Cancer | 5 |

| DU145 | Prostate Cancer | 8 |

| MCF-7 | Breast Cancer | 12 |

| MDA-MB-231 | Breast Cancer | 10 |

| A549 | Lung Cancer | 15 |

| HCT116 | Colon Cancer | 7 |

Analysis of Intracellular Polyamine Levels

Objective: To determine the effect of the compound on the intracellular concentrations of putrescine, spermidine, and spermine.

Protocol:

-